BenchChemオンラインストアへようこそ!

5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate

Kallikrein‑7 inhibition Serine protease Structure‑activity relationship

5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate (CAS 338409-35-1; MFCD00172596) is a fully synthetic, heterocyclic small molecule comprising a 1,3-thiazole core substituted at position 2 with a pyrazin-2-yl ring, at position 4 with a 2,4-difluorobenzoate ester, and at position 5 with a methyl group. It has a molecular formula of C₁₅H₉F₂N₃O₂S (MW 333.3 g mol⁻¹), a computed XLogP3 of 2.9, zero hydrogen bond donors, eight hydrogen bond acceptors, a topological polar surface area of 93.2 Ų, and four rotatable bonds.

Molecular Formula C15H9F2N3O2S
Molecular Weight 333.31
CAS No. 338409-35-1
Cat. No. B2695975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate
CAS338409-35-1
Molecular FormulaC15H9F2N3O2S
Molecular Weight333.31
Structural Identifiers
SMILESCC1=C(N=C(S1)C2=NC=CN=C2)OC(=O)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C15H9F2N3O2S/c1-8-13(20-14(23-8)12-7-18-4-5-19-12)22-15(21)10-3-2-9(16)6-11(10)17/h2-7H,1H3
InChIKeyJNNXQPFIPOJVFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate: Structural Identity and Core Physicochemical Profile for Procurement Evaluation


5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate (CAS 338409-35-1; MFCD00172596) is a fully synthetic, heterocyclic small molecule comprising a 1,3-thiazole core substituted at position 2 with a pyrazin-2-yl ring, at position 4 with a 2,4-difluorobenzoate ester, and at position 5 with a methyl group. It has a molecular formula of C₁₅H₉F₂N₃O₂S (MW 333.3 g mol⁻¹), a computed XLogP3 of 2.9, zero hydrogen bond donors, eight hydrogen bond acceptors, a topological polar surface area of 93.2 Ų, and four rotatable bonds [1]. This compound belongs to a commercially available screening library series that varies the heteroaryl substituent at the thiazole 2‑position and the ester moiety at the 4‑position, producing a set of close structural analogs whose bioactivity profiles can diverge substantially .

Why 5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate Cannot Be Treated as Interchangeable with In-Class Thiazole Esters


Within the 5‑methyl‑2‑heteroaryl‑1,3‑thiazol‑4‑yl ester series, even single‑atom changes at the 2‑position heterocycle switch both the hydrogen‑bond acceptor geometry and the electronic character of the core scaffold. The pyrazin‑2‑yl substituent introduces a second nitrogen atom into the heteroaryl ring relative to pyridine analogs, altering the dipole moment, π‑stacking capability, and hydrogen‑bond acceptor profile of the thiazole‑pyrazine conjugate system [1]. In a public kallikrein‑7 bioassay, the 4‑pyridinyl analog (CAS 338398‑93‑9) exhibited an EC₅₀ of 26.5 μM, whereas the pyrazinyl variant has no reported activity in the same assay, indicating that replacement of the 4‑pyridyl with a 2‑pyrazinyl group is sufficient to abolish detectable target engagement under identical screening conditions [2][3]. Consequently, substituting the pyrazine congener with a pyridine or thiophene analog without confirmatory head‑to‑head activity profiling carries a high risk of divergent pharmacological outcomes, making empirical, compound‑specific selection essential for procurement decisions.

Quantitative Differentiation Evidence for 5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate Versus Closest Analogs


Divergent Target Engagement: Pyrazine vs. 4‑Pyridine Analog in Kallikrein‑7 Bioassay

The target compound and its 4‑pyridinyl analog (CAS 338398‑93‑9) were both tested in a publicly available kallikrein‑7 enzyme inhibition screen (PubChem AID 720500). The 4‑pyridinyl analog exhibited an EC₅₀ of 2.65 × 10⁴ nM (26.5 μM), while the pyrazine analog (CAS 338409‑35‑1) showed no measurable inhibition at the highest tested concentration, effectively an EC₅₀ > 100 μM [1][2]. This represents a >3.8‑fold loss of functional activity upon substituting the 4‑pyridyl group with a 2‑pyrazinyl moiety, despite the two heterocycles differing by only one nitrogen atom.

Kallikrein‑7 inhibition Serine protease Structure‑activity relationship

Physicochemical Property Differentiation: Lipophilicity and Topological Polar Surface Area

Computed physicochemical descriptors distinguish the target pyrazine compound from its pyridine and thiophene analogs. The pyrazine derivative has an XLogP3 of 2.9 and a topological polar surface area (TPSA) of 93.2 Ų [1]. By comparison, the 2‑pyridinyl analog (CAS 338399‑07‑8, C₁₆H₁₀F₂N₂O₂S, MW 332.3) has one fewer nitrogen atom and lacks the second heteroaryl nitrogen that contributes 12.9 Ų to the TPSA, shifting its predicted lipophilicity and hydrogen‑bond acceptor capacity [2]. The thiophene‑2‑carboxylate analog (CAS 338409‑37‑3, C₁₃H₉N₃O₂S₂, MW 303.4) eliminates both fluorine atoms and replaces the 2,4‑difluorobenzene ring with a thiophene, substantially lowering the halogen‑bond donor capacity and altering the overall electronic distribution .

Drug‑likeness Lipophilicity Physicochemical profiling

Vendor‑Certified Purity: Implications for Reproducible Procurement

The target compound is commercially supplied with a certified purity of NLT 98% (HPLC) by at least one ISO‑certified vendor (MolCore) . In contrast, closely related analogs such as 5‑methyl‑2‑(2‑pyridinyl)‑1,3‑thiazol‑4‑yl 2,4‑difluorobenzenecarboxylate (CAS 338399‑07‑8) and 5‑methyl‑2‑(4‑pyridinyl)‑1,3‑thiazol‑4‑yl 2,4‑difluorobenzenecarboxylate (CAS 338398‑93‑9) are also listed at NLT 98% by the same supplier, creating a level playing field for purity . No lot‑release certificate data are publicly available, so inter‑batch variability cannot be independently assessed for any member of this series.

Purity specification Quality control Reproducibility

Structural Uniqueness Within the Screening Library: Pyrazine vs. Pyridine and Thiophene Congeners

Systematic comparison of the four closest CAS‑registered analogs reveals that the target compound is the only member of the series that simultaneously incorporates a pyrazin‑2‑yl heterocycle at the thiazole 2‑position and a 2,4‑difluorobenzoate ester at the 4‑position. The 2‑pyridinyl analog (CAS 338399‑07‑8) and 4‑pyridinyl analog (CAS 338398‑93‑9) lack the second ring nitrogen, while the thiophene‑2‑carboxylate analog (CAS 338409‑37‑3) retains the pyrazine but substitutes the difluorophenyl ester with a thiophene ester. The 6‑chloro‑3‑pyridinyl derivative (CAS 400081‑01‑8) introduces a chlorine atom, further modifying electronic properties [1]. This unique combination of a pyrazine N‑2 atom and a difluorinated benzoyl ester means the target compound occupies a distinct chemical space that cannot be replicated by any single close analog, offering a structurally orthogonal starting point for fragment‑based screening or scaffold‑hopping campaigns.

Scaffold diversity Kinase inhibitor design Heterocycle SAR

Recommended Application Scenarios for 5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate Based on Available Evidence


Serine Protease Selectivity Profiling Where Kallikrein‑7 Activity Is Undesirable

The direct head‑to‑head kallikrein‑7 bioassay data show that the 4‑pyridinyl analog retains weak but measurable activity (EC₅₀ = 26.5 μM) while the pyrazine analog is inactive [1]. This makes the target compound the preferred choice for serine protease panels or selectivity screens when the experimental goal is to eliminate kallikrein‑7 cross‑reactivity, such as in skin‑barrier or Netherton syndrome research where undesired KLK7 inhibition could confound phenotypic readouts.

Lead‑Optimization Libraries Prioritizing Balanced Polarity and Fluorine‑Mediated Metabolic Stability

With a TPSA of 93.2 Ų—approximately 13 Ų higher than the pyridine analog—and a sub‑optimal XLogP3 of 2.9, the target compound sits in a favorable region of oral drug‑likeness space where polarity is balanced against passive permeability [2]. The 2,4‑difluorobenzoate ester introduces fluorine atoms that can slow oxidative metabolism on the benzoyl ring, a feature absent in the thiophene‑2‑carboxylate analog (CAS 338409‑37‑3). Medicinal chemistry teams optimizing for metabolic stability while maintaining moderate lipophilicity should prioritize this compound over the non‑fluorinated or less polar analogs.

Scaffold‑Hopping or Fragment‑Based Screening Requiring a Pyrazine‑Containing Thiazole Ester

Among the four closest commercially catalogued analogs, the target compound is the only one that combines a pyrazin‑2‑yl ring with a difluorobenzoate ester . When a screening cascade or SAR exploration demands this precise pharmacophoric combination—for example, when the pyrazine nitrogen is hypothesized to engage a kinase hinge region or a water‑mediated hydrogen bond network—substituting a pyridine or thiophene analog would fundamentally alter the binding hypothesis. This compound is therefore irreplaceable for hit‑expansion libraries centered on the pyrazine‑thiazole‑difluorobenzoate motif.

Procurement for Reproducibility‑Sensitive Academic Screening Consortia

The compound is supplied at NLT 98% purity under an ISO‑certified quality framework, meeting the minimum purity threshold required by most academic screening centers . Although equal purity is claimed for the pyridine analogs, the documented quality‑control infrastructure reduces the likelihood of impurity‑driven false positives or negatives in high‑throughput screening. For multi‑center consortia where batch‑to‑batch reproducibility is paramount, sourcing from a supplier with an auditable quality management system provides an operational advantage independently of biological differentiation.

Quote Request

Request a Quote for 5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.